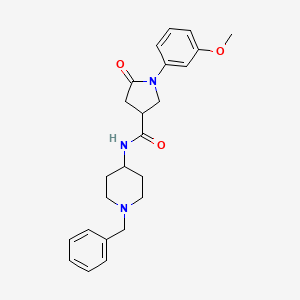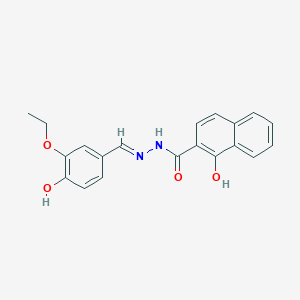
N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5a, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP-5a is a small molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Wirkmechanismus
N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by binding to the mu-opioid receptor and inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). This results in the activation of the cAMP/PKA signaling pathway and the subsequent modulation of various cellular processes, including inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce pain by inhibiting nociceptive signaling pathways. Additionally, N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective analogs of N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of research is the investigation of the long-term safety and efficacy of N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models and humans. Additionally, N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could be further investigated for its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule that has been extensively studied for its potential therapeutic applications. It has a well-established mechanism of action and has been shown to have a wide range of biological activities. N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective analogs and the investigation of its long-term safety and efficacy.
Synthesemethoden
N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using several methods, including the reaction of 3-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with benzyl isocyanate and pyrrolidine-3-carboxylic acid. Another method involves the reaction of 3-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with benzyl isocyanate and pyrrolidin-3-one. Both methods have been used to synthesize N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including antinociceptive, anti-inflammatory, and antitumor effects. N-(1-benzyl-4-piperidinyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, neuropathic pain, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-30-22-9-5-8-21(15-22)27-17-19(14-23(27)28)24(29)25-20-10-12-26(13-11-20)16-18-6-3-2-4-7-18/h2-9,15,19-20H,10-14,16-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXUNEQGRCFUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6072440.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6072451.png)
![3-amino-2-{[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]methyl}-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}acrylonitrile](/img/structure/B6072456.png)
![5-cyclopropyl-3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6072467.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6072470.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-2-furamide](/img/structure/B6072484.png)
![1-(2-chlorobenzyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6072486.png)
![benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072493.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6072494.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6072498.png)


![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072529.png)
![1-(cyclohexylmethyl)-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6072530.png)